

In-Depth Technical Guide: Structure Elucidation of 2-Hydroxy Nevirapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Hydroxy Nevirapine-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **2- Hydroxy Nevirapine-d3**, a deuterated analog of a primary metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This document details the analytical methodologies, quantitative data, and logical workflows used to confirm the molecular structure of this isotopically labeled compound, which is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Nevirapine is a key antiretroviral medication used in the treatment of HIV-1 infection. Its metabolism in humans is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites. Among these, 2-hydroxynevirapine is a significant phase I metabolite. For accurate quantification of 2-hydroxynevirapine in biological matrices, a stable isotope-labeled internal standard, such as **2-Hydroxy Nevirapine-d3**, is essential to ensure the precision and accuracy of bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The definitive structural confirmation of this standard is paramount for its reliable use.

This guide outlines the structure elucidation process, focusing on the integrated use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, complemented by a logical workflow for synthesis and analysis.



Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy Nevirapine and its deuterated analog is presented in Table 1.

Table 1: Physicochemical Data for 2-Hydroxy Nevirapine and 2-Hydroxy Nevirapine-d3

Property	2-Hydroxy Nevirapine	2-Hydroxy Nevirapine-d3
Molecular Formula	C15H14N4O2[1]	C15H11D3N4O2
Monoisotopic Mass	282.1117 g/mol [1]	285.1306 g/mol
CAS Number	254889-31-1[1]	1329834-05-0

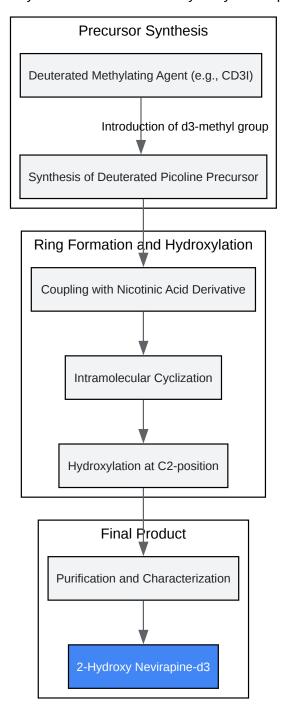
Synthesis and Isotopic Labeling

While a detailed, publicly available synthesis protocol for **2-Hydroxy Nevirapine-d3** is not readily found in the literature, a logical synthetic approach can be inferred from the known synthesis of Nevirapine and its analogs. The synthesis would likely involve the introduction of the deuterium atoms at the methyl group of a suitable precursor before the formation of the final hydroxylated diazepine ring system.

A plausible synthetic workflow is illustrated in the following diagram:



General Synthetic Workflow for 2-Hydroxy Nevirapine-d3



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Caption: A conceptual workflow for the synthesis of **2-Hydroxy Nevirapine-d3**.



Structure Elucidation via Mass Spectrometry

Mass spectrometry is a cornerstone technique for the structural confirmation of **2-Hydroxy Nevirapine-d3**, providing information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

Analyte	Adduct	Calculated m/z	Observed m/z
2-Hydroxy Nevirapine	[M+H] ⁺	283.1189	283.1190
2-Hydroxy Nevirapine- d3	[M+H] ⁺	286.1378	286.1378[2]

The observed mass shift of +3.0189 Da between the deuterated and non-deuterated compounds is consistent with the presence of three deuterium atoms.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides structural information through the fragmentation of a selected precursor ion. The comparison of the fragmentation patterns of 2-Hydroxy Nevirapine and its d3-analog is critical to confirm the location of the deuterium labels.

Experimental Protocol: LC-MS/MS Analysis

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatography: Separation is typically achieved on a C18 reversed-phase column.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).



 MS/MS Detection: The instrument is operated in positive ion mode using Multiple Reaction Monitoring (MRM).

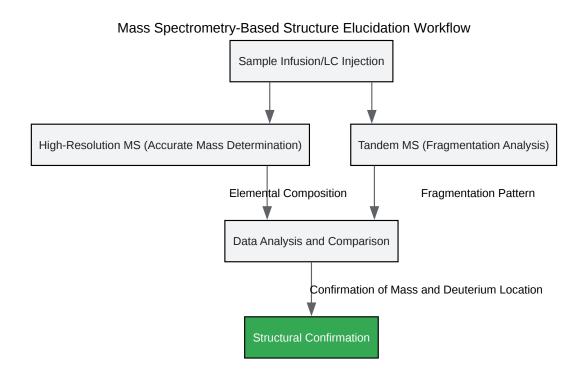
A key diagnostic fragmentation for 2-hydroxynevirapine involves the precursor ion at m/z 283.0, which fragments to a product ion at m/z 161.2[3]. The fragmentation of the deuterated analog would be expected to show a corresponding shift in the precursor ion and potentially in some fragment ions, depending on whether the deuterium-labeled portion of the molecule is retained in the fragment.

Table 3: Key MS/MS Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
2-Hydroxy Nevirapine	283.0[3]	161.2[3]
2-Hydroxy Nevirapine-d3	286.1	Expected to be similar if the d3-methyl group is not in the fragment

The logical workflow for MS-based structure elucidation is depicted below:





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Caption: Workflow for the structural elucidation using mass spectrometry.

Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides strong evidence for the molecular weight and elemental composition, NMR spectroscopy is indispensable for the unambiguous determination of the molecular structure, including the precise location of the deuterium atoms.

Experimental Protocol: NMR Analysis

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).



 Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of **2-Hydroxy Nevirapine-d3**, the signal corresponding to the methyl protons would be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated compound. The integration of the remaining proton signals would be consistent with the rest of the molecular structure.

¹³C NMR Spectroscopy

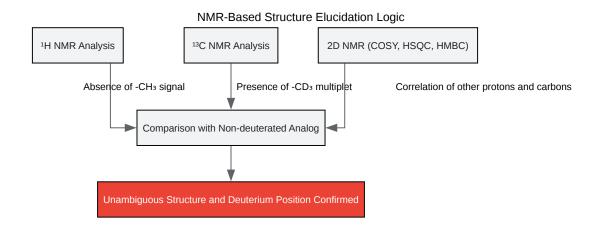
In the ¹³C NMR spectrum of the deuterated analog, the carbon of the CD₃ group will exhibit a characteristic multiplet due to coupling with deuterium (a triplet of triplets in the case of a CD₃ group, often appearing as a broad, less intense signal). The chemical shift of this carbon will also be slightly different from that of the CH₃ group in the non-deuterated compound due to the isotopic effect.

Table 4: Expected NMR Data Comparison

Nucleus	2-Hydroxy Nevirapine	2-Hydroxy Nevirapine-d3
¹ H NMR	Signal for -CH₃ protons present	Signal for -CH₃ protons absent/greatly diminished
¹³ C NMR	Singlet for -CH₃ carbon present	Multiplet for -CD₃ carbon present with isotopic shift

The following diagram illustrates the logic of using NMR for structural confirmation:





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Caption: Logical flow for confirming the structure using NMR spectroscopy.

Conclusion

The structure elucidation of **2-Hydroxy Nevirapine-d3** is a multi-faceted process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition and the incorporation of three deuterium atoms. Tandem mass spectrometry provides crucial information about the fragmentation pattern, which, when compared to the non-deuterated standard, helps to localize the isotopic label. Finally, ¹H and ¹³C NMR spectroscopy offer definitive proof of the overall molecular structure and the precise location of the deuterium atoms on the methyl group. This rigorous characterization ensures the suitability of **2-Hydroxy Nevirapine-d3** as a reliable internal standard for bioanalytical applications, contributing to the accurate assessment of Nevirapine's metabolism and pharmacokinetics in clinical and research settings.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Structure Elucidation of 2-Hydroxy Nevirapine-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419583#2-hydroxy-nevirapine-d3-structure-elucidation]

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